molecular formula C23H27NO B140253 Htsip CAS No. 158628-45-6

Htsip

Cat. No. B140253
M. Wt: 333.5 g/mol
InChI Key: SFYGCLVHZQJRQJ-FGZHOGPDSA-N
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Description

HT-SIP, or High-Throughput Stable Isotope Probing, is a semi-automated pipeline designed to identify interactions in the hyphosphere of arbuscular mycorrhizal fungi . It is used to study whole microbial communities in situ . In DNA-SIP, active microorganisms that take up an isotopically heavy substrate build heavier DNA, which can be partitioned by density into multiple fractions and sequenced . HT-SIP is designed to support well-replicated, temporally resolved amplicon or metagenomics experiments .


Synthesis Analysis

The HT-SIP pipeline for fractionation, cleanup, and nucleic acid quantification of density gradients requires one-sixth of the hands-on labor compared to manual SIP and allows 16 samples to be processed simultaneously . Automated density fractionation increased the reproducibility of SIP gradients compared to manual fractionation .


Molecular Structure Analysis

The molecular structure analysis of HT-SIP involves the use of isotopically heavy substrates. Active microorganisms take up these substrates to build heavier DNA, which can then be partitioned by density into multiple fractions and sequenced .


Chemical Reactions Analysis

The chemical reactions involved in HT-SIP are primarily related to the uptake of isotopically heavy substrates by active microorganisms . These substrates are incorporated into the DNA of the microorganisms, resulting in heavier DNA that can be separated by density .


Physical And Chemical Properties Analysis

The physical and chemical properties of HT-SIP are primarily related to the use of isotopically heavy substrates and the resulting changes in the density of the DNA of active microorganisms . The use of automated density fractionation increases the reproducibility of SIP gradients .

Scientific Research Applications

Micro- and Nanofluidic Systems

HTS has made significant advances in drug discovery, particularly through the development of micro- and nanofluidic systems. These systems facilitate massively parallel experimentation and miniaturization, offering new avenues in biological research (Hong, Edel, & deMello, 2009).

Impact on Biomedical Research

HTS is increasingly recognized as a vital tool in biomedical research, dispelling earlier concerns about its potential negative impacts on creativity in drug discovery. Its integration as a part of the scientific toolkit has opened new pathways in discovering novel chemotypes (Macarrón et al., 2011).

Drug Design and Toxicological Screening

HTS is a pivotal method in drug design, allowing for the rapid assessment of chemical compounds for biological activity and toxicity. Its integration with analytical techniques like NMR and LC-MS/MS aids in the determination of compound affinity and toxicity, contributing significantly to the efficiency of the drug development process (Szymański, Markowicz, & Mikiciuk-Olasik, 2011).

High Throughput Sequencing in Plant Pest Diagnosis

HTS technologies have revolutionized plant pest research, particularly in plant virus diagnostics. The technology's integration into the phytosanitary framework poses new challenges and opportunities for plant health regulators, emphasizing the need for adapted infrastructures and technical guidelines (Olmos et al., 2018).

Novel Trends in HTS

HTS has evolved to become a crucial source of chemical starting points for drug discovery. There's a growing emphasis on assay quality and the pursuit of more challenging target classes in drug discovery, leveraging advancements in hit validation and screening approaches (Mayr & Bojanic, 2009).

High Temperature Superconductivity (HTS) Research

In physical research, HTS plays a crucial role, particularly in experiments involving low temperature achievement, resistance measurement, and data analysis. These experiments enhance students' experimental skills and critical thinking abilities in scientific research (Guo, 2001).

HTS in Food Microbial Ecology

HTS technologies have significantly advanced the study of food microbial ecology, especially in food fermentations. This includes monitoring microbial dynamics and uncovering the functionality of microbial consortia in food fermentative processes (De Filippis, Parente, & Ercolini, 2016).

Quantitative High-Throughput Screening

Quantitative HTS (qHTS) is a paradigm shift in HTS, offering a more comprehensive way to identify active compounds and understand biochemical pathways. This method significantly reduces false positives and negatives common in traditional HTS, enhancing drug discovery efficiency (Inglese et al., 2006).

HTS Informatics

The surge in HTS data volume and complexity necessitates robust informatics platforms for data mining and decision-making. Effective data analysis and handling are essential for capitalizing on the benefits of HTS in drug discovery (Ling, 2008).

Safety And Hazards

As HT-SIP is a laboratory technique, it is subject to the standard safety and hazards associated with laboratory work. These may include the safe handling of chemicals and biological materials, as well as the use of laboratory equipment .

Future Directions

The future directions of HT-SIP research could involve the further development and refinement of the technique to increase its efficiency and reproducibility . Additionally, HT-SIP could be applied to a wider range of environments and microbial communities to gain further insights into microbial ecology .

properties

IUPAC Name

(2R,3R)-3-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl-1,2,3,4-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO/c25-22-16-19-7-2-1-6-18(19)15-21(22)24-13-11-23(12-14-24)10-9-17-5-3-4-8-20(17)23/h1-8,21-22,25H,9-16H2/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYGCLVHZQJRQJ-FGZHOGPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C3CC4=CC=CC=C4CC3O)C5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(CCN(CC2)[C@@H]3CC4=CC=CC=C4C[C@H]3O)C5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30935957
Record name 3-(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)-1,2,3,4-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Htsip

CAS RN

158628-45-6
Record name 1'-(2-Hydroxy-1,2,3,4-tetrahydronaphth-3-yl)spiro(1H-indene-1,4'-piperidine)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158628456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)-1,2,3,4-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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